![molecular formula C17H23NO B14193524 Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]- CAS No. 835654-26-7](/img/structure/B14193524.png)
Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]- is a complex organic compound that belongs to the morpholine family. Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes. This particular compound is characterized by its unique structure, which includes a morpholine ring substituted with a phenyl group and a propynyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]- typically involves multi-step organic reactions. One common method includes the coupling of a morpholine derivative with a phenylacetylene derivative under specific conditions. The reaction may involve the use of palladium catalysts and bases such as potassium carbonate to facilitate the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the morpholine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including the treatment of neurological disorders and infectious diseases.
Industry: Utilized in the development of agrochemicals, polymers, and specialty chemicals.
Wirkmechanismus
The mechanism of action of Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or ion channels, depending on its structure and functional groups. The exact mechanism can vary based on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Morpholine, 4-(2-methyl-1-propenyl)
- Morpholine, 4-(1-methylethyl)
- Morpholine, 4-[[(1-methylethyl)thio]methyl]
Uniqueness
Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other morpholine derivatives, this compound may exhibit enhanced stability, reactivity, or biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
835654-26-7 |
|---|---|
Molekularformel |
C17H23NO |
Molekulargewicht |
257.37 g/mol |
IUPAC-Name |
4-(3,4-dimethyl-1-phenylpent-1-yn-3-yl)morpholine |
InChI |
InChI=1S/C17H23NO/c1-15(2)17(3,18-11-13-19-14-12-18)10-9-16-7-5-4-6-8-16/h4-8,15H,11-14H2,1-3H3 |
InChI-Schlüssel |
ODUROFXMALONAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(C#CC1=CC=CC=C1)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


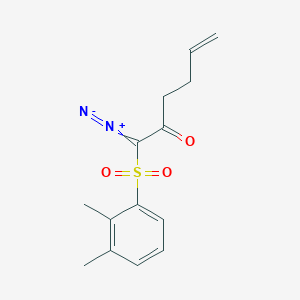
![2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate](/img/structure/B14193447.png)
![Oxazole, 2-[1,1'-biphenyl]-4-yl-4,5-dimethyl-](/img/structure/B14193450.png)
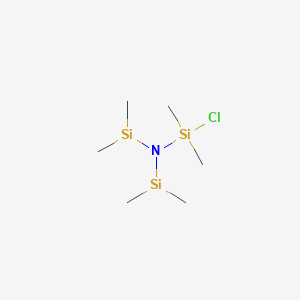

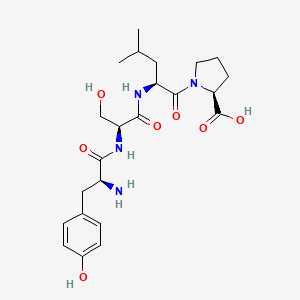
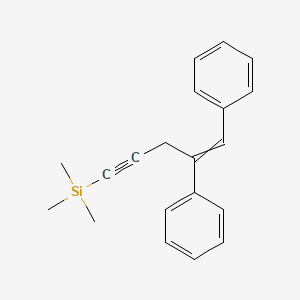
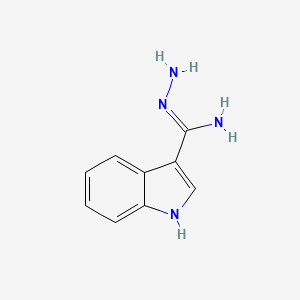
![3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14193479.png)
![(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine](/img/structure/B14193485.png)
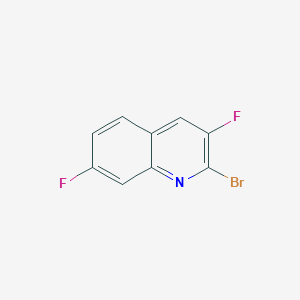
![1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]-](/img/structure/B14193511.png)
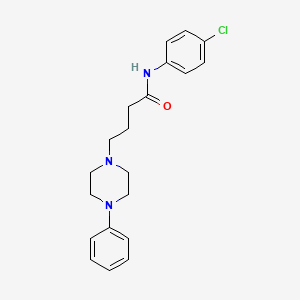
![Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14193526.png)
